Ethyl 2-bromo-5-cyano-4-hydroxybenzoate
Description
Ethyl 2-bromo-5-cyano-4-hydroxybenzoate is a substituted benzoate ester with a molecular formula $ C{10}H{8}BrNO_{3} $. Its structure features a benzene ring substituted with a bromine atom at position 2, a hydroxyl group at position 4, and a cyano group at position 5, esterified with an ethyl group at the carboxyl position. This compound is of interest in organic synthesis, particularly as a precursor in pharmaceuticals or agrochemicals due to its electron-withdrawing substituents (bromo, cyano) and reactive hydroxyl group. Its structural determination often employs X-ray crystallography tools like the SHELX program suite , which aids in resolving substituent orientations and intermolecular interactions.
Properties
CAS No. |
1806063-37-5 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5-cyano-4-hydroxybenzoate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4,13H,2H2,1H3 |
InChI Key |
QNZMBBKQNNKOEQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)O)Br |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The bromine atom at position 2 facilitates nucleophilic aromatic substitution (NAS) but with slower kinetics compared to chloro analogues due to its larger atomic radius and weaker leaving-group ability . The cyano group at position 5 enhances the electron-deficient nature of the aromatic ring, increasing susceptibility to electrophilic attacks at the hydroxyl group (e.g., O-alkylation).
Ester Group Influence: Ethyl esters generally exhibit lower solubility in water compared to methyl esters but provide greater steric protection against hydrolysis. For example, Mthis compound undergoes hydrolysis 1.5× faster than its ethyl counterpart in aqueous ethanol .
Hydroxyl Group Acidity :
- The 4-hydroxy group exhibits stronger acidity (pKa ~8.5) compared to unsubstituted benzoic acid derivatives (pKa ~10) due to electron-withdrawing effects from Br and CN groups. This enhances its deprotonation in basic conditions, facilitating salt formation or coupling reactions.
Crystallographic Insights :
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